molecular formula C17H17Cl2N3OS2 B2622556 3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1189956-65-7

3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2622556
CAS No.: 1189956-65-7
M. Wt: 414.36
InChI Key: NYGLOVUDFWGQSK-UHFFFAOYSA-N
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Description

3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical research tool for selectively investigating the role of RIPK1 in the necroptosis cell death pathway, a form of programmed necrosis that is distinct from apoptosis. By potently and selectively binding to the allosteric pocket of RIPK1, this inhibitor effectively blocks the kinase's activity, thereby preventing the formation of the necrosome complex and the subsequent execution of necroptosis. Its primary research value lies in dissecting the contribution of RIPK1-driven necroptosis in the pathogenesis of a wide range of inflammatory and degenerative diseases. Researchers utilize this compound extensively in preclinical studies to explore mechanisms and potential therapeutic interventions for conditions such as inflammatory bowel disease , amyotrophic lateral sclerosis (ALS) , and ischemia-reperfusion injury . The high potency and selectivity of this inhibitor make it an essential pharmacological agent for validating RIPK1 as a therapeutic target and for elucidating the complex crosstalk between apoptosis, necroptosis, and inflammatory signaling cascades in both cellular and in vivo model systems.

Properties

IUPAC Name

3-chloro-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2.ClH/c1-2-21-8-7-11-13(9-21)24-17(19-11)20-16(22)15-14(18)10-5-3-4-6-12(10)23-15;/h3-6H,2,7-9H2,1H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGLOVUDFWGQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by a thiazolo[5,4-c]pyridine core and a chloro-substituted benzo[b]thiophene moiety. The synthesis typically involves acylation of the amino group of tetrahydrothiazolo[5,4-c]pyridine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This process yields the desired benzamide derivative, which can be purified through recrystallization or chromatography .

Antitumor Activity

Research indicates that derivatives of thiazolidinones, related to the structure of the compound , exhibit potent antitumor effects. For instance, studies have shown that specific thiazolidinone derivatives significantly decrease cell viability in glioblastoma multiforme cells . The mechanism involves induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The benzo[b]thiophene nucleus has been associated with antimicrobial properties. Compounds containing this moiety have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). One study reported a derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus .

Enzyme Inhibition

Some studies have highlighted the potential of thiazolo[5,4-c]pyridine derivatives as enzyme inhibitors. For example, certain compounds have demonstrated significant inhibitory activity against α-amylase and urease, suggesting potential applications in diabetes management and urolithiasis treatment .

Case Studies

Study Focus Findings
Da Silva et al. (2020)Antitumor activityIdentified thiazolidinones with significant cytotoxicity against glioblastoma cells.
Recent Screening (2022)Antimicrobial propertiesFound derivatives effective against MRSA with MIC values as low as 4 µg/mL.
Enzyme Inhibition Study (2021)α-Amylase and urease inhibitionSeveral derivatives showed high potency compared to standard inhibitors.

The biological activity of 3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is believed to stem from its ability to interact with specific cellular targets:

  • Apoptotic Pathways : Induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Bacterial Cell Wall Synthesis : Disrupts bacterial cell wall synthesis through inhibition of key enzymes involved in peptidoglycan biosynthesis.
  • Enzyme Active Sites : Binds to active sites of enzymes like α-amylase and urease, blocking substrate access and thereby inhibiting their function.

Q & A

Q. How can researchers address low reproducibility in pharmacological assays?

  • Methodological Answer :
  • Blinded Experiments : Randomize compound dosing and use automated liquid handlers to minimize operator bias.
  • Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions.
  • Data Transparency : Publish raw datasets (e.g., on Zenodo) and adhere to FAIR principles for metadata .

Data Contradiction Analysis

  • Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations (1 mM vs. 10 μM) or enzyme isoforms. Standardize ATP levels to Km values and validate using recombinant proteins from the same supplier (e.g., SignalChem) .

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